molecular formula C22H17ClN4O2 B11614935 4-[(4-chlorobenzyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-[(4-chlorobenzyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11614935
M. Wt: 404.8 g/mol
InChI Key: YVAMXGZAHYFHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorobenzyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multi-step organic reactions. One common route includes the condensation of 4-chlorobenzylamine with benzohydrazide, followed by cyclization with an indole derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(4-chlorobenzyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzyl)amino]benzohydrazide
  • N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Uniqueness

4-[(4-chlorobenzyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17ClN4O2

Molecular Weight

404.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylamino]-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C22H17ClN4O2/c23-16-9-5-14(6-10-16)13-24-17-11-7-15(8-12-17)21(28)27-26-20-18-3-1-2-4-19(18)25-22(20)29/h1-12,24-25,29H,13H2

InChI Key

YVAMXGZAHYFHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.